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Introduction
Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia

Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage

response (DDR) pathway.[1] By targeting ATR, Ceralasertib disrupts the ability of cancer cells

to repair DNA damage, leading to synthetic lethality in tumors with existing defects in other

DDR pathways, such as those with ATM or BRCA mutations. This technical guide provides a

comprehensive overview of the pharmacokinetics of Ceralasertib, summarizing key preclinical

and clinical data, detailing experimental methodologies, and illustrating relevant biological

pathways.

Core Pharmacokinetic Properties
Ceralasertib has been evaluated in a range of preclinical and clinical studies to determine its

absorption, distribution, metabolism, and excretion (ADME) profile. These studies have

demonstrated that Ceralasertib is rapidly absorbed orally, with a pharmacokinetic profile

characterized by dose-dependent bioavailability.

Preclinical Pharmacokinetics in Mice
A key preclinical study in mice investigated the pharmacokinetics of Ceralasertib following both

intravenous and oral administration at various dose levels. The study revealed a dose-
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dependent increase in exposure, suggesting saturable first-pass metabolism.[2]

Parameter 10 mg/kg IV 2 mg/kg PO
7.5 mg/kg
PO

20 mg/kg
PO

75 mg/kg
PO

Cmax

(µg/mL)
- 0.4 ± 0.1 2.5 ± 0.5 9.3 ± 1.5 49.3 ± 8.1

AUC₀₋∞

(µg·h/mL)
1.8 ± 0.2 0.8 ± 0.1 4.3 ± 0.6 17.8 ± 2.5 80.1 ± 11.2

Bioavailability

(%)
- 22.2 31.9 49.4 59.3

Data from

Kiesel et al.

[2]

Note: Bioavailability was calculated using the dose-normalized AUC₀₋∞ from oral

administration relative to the intravenous administration.

The study also indicated that Ceralasertib is rapidly distributed to tissues, with the exception of

the brain and spinal cord.[3] Plasma protein binding in mice was determined to be moderate.[2]

Clinical Pharmacokinetics in Humans
In a Phase I clinical trial (PATRIOT study, NCT02223-923) involving patients with advanced

solid tumors, Ceralasertib was orally administered at doses ranging from 20 mg to 240 mg

twice daily (BD). The key pharmacokinetic parameters from this study are summarized below.

Dose Tmax (hours) t½ (hours)

40 mg BD 0.5 - 4 5.3 - 7.7

80 mg BD 0.5 - 4 5.3 - 7.7

160 mg BD 0.5 - 4 11.2 - 12.8

240 mg BD 0.5 - 4 11.2 - 12.8
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Another Phase I study evaluated Ceralasertib in combination with carboplatin. In this study,

Ceralasertib was rapidly absorbed with a median Tmax of approximately 1 hour and a terminal

plasma half-life of 8-11 hours.[4]

Metabolism and Excretion
Preclinical studies in mice have identified sulfoxide and sulfone metabolites of Ceralasertib.[2]

The decreasing metabolic ratio with increasing doses suggests a saturable pre-systemic

metabolism.[2] In vitro studies have shown that Ceralasertib is not a time-dependent inhibitor of

CYP3A4, a major enzyme involved in drug metabolism.[1] A dedicated human absorption,

distribution, metabolism, and excretion (ADME) study is underway to further characterize these

processes in patients.

Experimental Protocols
Preclinical Pharmacokinetic Study in Mice
Animal Model: Female BALB/c mice were used for the pharmacokinetic studies.[2]

Drug Formulation and Administration: For oral administration, Ceralasertib was formulated in

10% DMSO, 40% propylene glycol, and 50% water and administered via oral gavage. For

intravenous administration, the drug was similarly formulated and administered via the tail vein.

[5]

Sample Collection: Blood samples were collected at various time points post-administration via

cardiac puncture. Plasma was separated by centrifugation.[2]

Bioanalytical Method: Plasma concentrations of Ceralasertib were determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay

was linear over a specified concentration range and met the US FDA guidance for bioanalytical

method validation.[2]

Chromatography: Separation was achieved on a C18 column with a gradient mobile phase.

Mass Spectrometry: A triple quadrupole mass spectrometer was used for detection in the

multiple reaction monitoring (MRM) mode.[2]
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Clinical Pharmacokinetic Studies
Study Design: The clinical pharmacokinetic data presented is from Phase I, open-label, dose-

escalation studies in patients with advanced solid tumors.[4][6]

Dosing Regimens: Ceralasertib was administered orally, either as a monotherapy or in

combination with other anti-cancer agents like carboplatin, on various dosing schedules.[4][6]

Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-specified

time points before and after drug administration.[6]

Bioanalytical Method: Plasma concentrations of Ceralasertib were quantified using a validated

LC-MS/MS method, similar to the preclinical studies, adhering to regulatory guidelines.

Signaling Pathways and Experimental Workflows
Ceralasertib Mechanism of Action: ATR Inhibition
Ceralasertib exerts its anti-tumor effect by inhibiting the ATR kinase, a central player in the DNA

Damage Response (DDR) pathway. The following diagram illustrates the simplified ATR

signaling pathway and the point of inhibition by Ceralasertib.
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Caption: Simplified ATR signaling pathway and inhibition by Ceralasertib.
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Preclinical Pharmacokinetic Study Workflow
The workflow for a typical preclinical pharmacokinetic study of Ceralasertib is depicted below.
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Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion
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Ceralasertib demonstrates a pharmacokinetic profile suitable for oral administration, with rapid

absorption and dose-dependent bioavailability. The understanding of its ADME properties is still

evolving, with ongoing studies expected to provide a more complete picture, particularly in

humans. The preclinical and clinical data gathered to date support the continued development

of Ceralasertib as a promising targeted therapy for various cancers. This technical guide serves

as a consolidated resource for professionals in the field, providing a foundation for further

research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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